molecular formula C15H22ClNO2 B133554 (R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride CAS No. 851764-84-6

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

Cat. No. B133554
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-DTPOWOMPSA-N
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Description

“®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride” is a chemical compound that is related to d-threo- [R (R*,R*)]-2-phenyl-2-piperidine-2-yl acetate . It is a derivative of phenylacetone, which is an organic compound with the chemical formula C6H5CH2COCH3 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the conversion of d-threo- [R (R*,R*)]-2-phenyl-2-piperidine-2-yl ethanoic acid or an acid addition salt thereof into the corresponding d-threo- [R (R*,R*)]-2-phenyl-2-piperidine-2-yl ethanoic acid halide, followed by esterification . Other approaches include synthesis using enantiomerically pure precursors obtained by resolution, classical and enzyme-based resolution approaches, enantioselective synthesis approaches, and approaches based on enantioselective synthesis of (2S,2’R)-erythro-methylphenidate followed by epimerization at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a phenyl group, an ethyl group, a piperidin-2-yl group, and an acetate group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also undergo reactions involving Grignard reagents .

Safety And Hazards

The safety data sheet for a related compound, 2-Pentanone, indicates that it is highly flammable and harmful if swallowed. It also causes serious eye irritation . It is recommended to handle such compounds with appropriate safety measures.

Future Directions

The future directions for the research and application of this compound could involve further exploration of its synthesis methods, its potential uses, and its safety profile. There is also potential for further study of its mechanism of action and its physical and chemical properties .

properties

IUPAC Name

ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-DTPOWOMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464507
Record name Ethyl phenyl[(2R)-piperidin-2-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

CAS RN

851764-84-6
Record name Ethyl phenyl[(2R)-piperidin-2-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride
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(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

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